2,2'-Thiobis(4-nonylphenol)

説明

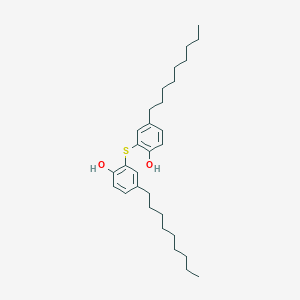

2,2'-Thiobis(4-nonylphenol) is a sulfur-linked bisphenol derivative characterized by two phenolic rings connected via a thioether (-S-) group, with each ring substituted by a nonyl (C₉H₁₉) group at the para position. These compounds are primarily utilized as antioxidants, stabilizers, or antimicrobial agents in industrial applications due to their radical-scavenging properties and chemical stability .

特性

CAS番号 |

1258-75-9 |

|---|---|

分子式 |

C30H46O2S |

分子量 |

470.8 g/mol |

IUPAC名 |

2-(2-hydroxy-5-nonylphenyl)sulfanyl-4-nonylphenol |

InChI |

InChI=1S/C30H46O2S/c1-3-5-7-9-11-13-15-17-25-19-21-27(31)29(23-25)33-30-24-26(20-22-28(30)32)18-16-14-12-10-8-6-4-2/h19-24,31-32H,3-18H2,1-2H3 |

InChIキー |

SGZMYCSMZPSIKX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)CCCCCCCCC)O |

正規SMILES |

CCCCCCCCCC1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)CCCCCCCCC)O |

他のCAS番号 |

1258-75-9 |

同義語 |

2,2'-thiobis(4-nonylphenol) |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural Variations

Thiobisphenol derivatives differ in the substituents on the phenolic rings, which significantly influence their physicochemical and functional properties. Key structural variations include:

- Alkyl chain length: Nonyl (C₉), dodecyl (C₁₂), tert-octyl (C₈H₁₇), and tert-butyl (C(CH₃)₃) groups.

- Electron-withdrawing groups : Chlorine and nitro substituents enhance oxidative stability and antimicrobial activity.

Physical and Chemical Properties

The following table summarizes critical data for 2,2'-Thiobis(4-nonylphenol) and its analogs:

Notes:

- Alkyl substituents : Longer chains (e.g., dodecyl) increase hydrophobicity and thermal stability, whereas branched groups (tert-butyl, tert-octyl) enhance steric hindrance, improving antioxidant efficacy .

Toxicity and Regulatory Considerations

- NOAEL (No Observable Adverse Effect Level): For 2,2'-Thiobis(4-methyl-6-tert-butylphenol) (90-66-4), safety assessments indicate a NOAEL of 25 mg/kg/day in rodent studies, supporting its use in food-contact materials .

- Handling Precautions : Dodecyl derivatives (1262-31-3) require strict ventilation and personal protective equipment to mitigate inhalation risks .

準備方法

Reaction Mechanism and Stoichiometry

The reaction proceeds through a nucleophilic substitution mechanism. Each hydroxyl group of 4-nonylphenol attacks a sulfur atom in SCl₂, displacing chloride ions and forming a thioether linkage. The balanced equation is:

Anhydrous conditions are critical to prevent hydrolysis of SCl₂, which would yield sulfur oxides and compromise yield.

Optimized Reaction Conditions

Industrial protocols typically employ the following parameters:

Table 1: Standard Conditions for SCl₂-Mediated Synthesis

| Parameter | Specification |

|---|---|

| Solvent | Toluene or dichloromethane |

| Temperature | 0–5°C (controlled addition) |

| Molar Ratio | 2:1 (4-nonylphenol:SCl₂) |

| Base | Aqueous NaOH or pyridine |

| Reaction Time | 4–6 hours |

| Yield | 75–85% (theoretical) |

The exothermic nature of the reaction necessitates slow addition of SCl₂ to a cooled phenol solution. Bases like NaOH neutralize HCl, shifting equilibrium toward product formation.

Alternative Synthetic Routes

While SCl₂ is the predominant sulfurizing agent, alternative methods have been explored for niche applications.

Sulfur Monochloride (S₂Cl₂) as a Reactant

Sulfur monochloride offers a milder alternative, though it requires higher temperatures (40–60°C) and extended reaction times. The mechanism parallels SCl₂, but the disulfur bridge in S₂Cl₂ can lead to polysulfide by-products, necessitating rigorous purification.

Solid Acid Catalysts

Recent innovations involve zeolite or ion-exchange resin catalysts to enhance regioselectivity and reduce waste. For example, H-Y zeolite facilitates sulfur bridging at ambient temperatures, achieving yields comparable to traditional methods while minimizing corrosive by-products.

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes cost efficiency, safety, and environmental compliance.

Solvent Recovery Systems

Toluene is favored industrially due to its low polarity and ease of recovery via distillation. Closed-loop systems reclaim >95% of solvents, reducing operational costs and volatile organic compound (VOC) emissions.

Waste Management

Hydrochloric acid (HCl) generated during synthesis is neutralized with lime (CaO) to produce calcium chloride, a non-hazardous by-product. Advanced plants employ scrubbers to capture HCl vapors, ensuring workplace safety.

Purification and Characterization

Crude 2,2′-thiobis(4-nonylphenol) is purified via sequential steps to meet industry standards.

Crystallization

The product is dissolved in hot hexane and cooled to induce crystallization. Impurities like unreacted 4-nonylphenol remain in the mother liquor, yielding a purity of >98% after two recrystallizations.

Spectroscopic Analysis

-

FT-IR : A strong absorption band at 1240 cm⁻¹ confirms the C-O-C linkage, while the S-S stretch appears at 510 cm⁻¹.

-

¹H NMR : Aromatic protons resonate at δ 6.7–7.1 ppm, and the nonyl chain’s methylene groups appear at δ 1.2–1.6 ppm.

Emerging Trends and Research Gaps

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2'-Thiobis(4-nonylphenol) with high purity for laboratory use?

- Methodological Answer : Synthesis typically involves the reaction of 4-nonylphenol with sulfur dichloride (SCl₂) or elemental sulfur under controlled conditions. Key steps include:

- Purification : Column chromatography or recrystallization using non-polar solvents (e.g., hexane) to achieve >95% purity .

- Validation : Purity is confirmed via HPLC with UV detection (λ = 280 nm) and elemental analysis for sulfur content .

Q. How can researchers characterize the molecular structure of 2,2'-Thiobis(4-nonylphenol)?

- Methodological Answer : Structural elucidation employs:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the thioether bridge (δ ~3.8–4.2 ppm for S-linked protons) and alkyl chain integrity .

- FTIR : Peaks at 3400–3500 cm⁻¹ (phenolic -OH) and 650–700 cm⁻¹ (C-S stretching) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~554.9 g/mol; discrepancies may arise from isotopic variations) .

Q. What safety protocols are critical when handling 2,2'-Thiobis(4-nonylphenol) in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing or heating .

- First Aid : For inhalation, administer oxygen; for ingestion, avoid mouth-to-mouth resuscitation and seek immediate medical attention .

- Waste Disposal : Treat as hazardous waste due to phenolic toxicity; consult local regulations for incineration or chemical neutralization .

Advanced Research Questions

Q. How does 2,2'-Thiobis(4-nonylphenol) function as an antioxidant in polyolefin stabilization, and what experimental designs optimize its efficacy?

- Methodological Answer :

- Mechanism : The sulfur atom scavenges free radicals, while phenolic -OH groups donate hydrogen atoms to terminate oxidation chains .

- Experimental Design :

- Dosage Optimization : Test 0.1–1.0 wt% in polypropylene via thermo-gravimetric analysis (TGA) to determine the threshold for thermal stability (e.g., 0.5% reduced mass loss by 40% at 200°C) .

- Accelerated Aging : Use oven aging (150°C, 500 hrs) with periodic FTIR to monitor carbonyl index (CI) increases .

Q. How can researchers resolve contradictions in reported molecular weights (e.g., 554.9 vs. 570.9 g/mol) for 2,2'-Thiobis(4-nonylphenol)?

- Methodological Answer :

- Source Validation : Cross-reference synthesis protocols; discrepancies may arise from alkyl chain isomerism (branched vs. linear nonyl groups) .

- Analytical Triangulation : Combine HRMS, elemental analysis (%S), and NMR to confirm molecular composition. For example, HRMS m/z 554.9 corresponds to C₃₀H₄₆O₂S⁺ .

Q. What advanced techniques quantify degradation products of 2,2'-Thiobis(4-nonylphenol) in environmental matrices?

- Methodological Answer :

- Extraction : Solid-phase extraction (SPE) using C18 cartridges for aqueous samples .

- Detection : LC-MS/MS with multiple reaction monitoring (MRM) for sulfoxide and sulfone derivatives (e.g., m/z 567 → 449) .

- Quantitation : Isotope dilution with ¹³C-labeled analogs to correct for matrix effects .

Comparative and Mechanistic Studies

Q. How does 2,2'-Thiobis(4-nonylphenol) compare to tert-butyl-substituted analogs (e.g., 2,2'-Thiobis(6-tert-butyl-p-cresol)) in stabilizing elastomers?

- Methodological Answer :

- Performance Testing : Compare oxygen induction time (OIT) via DSC; tert-butyl derivatives may exhibit longer OIT due to steric hindrance .

- Leaching Resistance : Immerse elastomer samples in hot water (80°C, 24 hrs) and quantify retained antioxidant via UV-Vis at 275 nm .

Q. What computational methods predict the reactivity of 2,2'-Thiobis(4-nonylphenol) with polymer radicals?

- Methodological Answer :

- DFT Calculations : Use Gaussian-16 with B3LYP/6-31G(d) to model H-atom transfer energetics; lower activation energy (~25 kJ/mol) correlates with higher antioxidant activity .

- Molecular Dynamics (MD) : Simulate diffusion coefficients in polyethylene melts to assess compatibility with polymer matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。